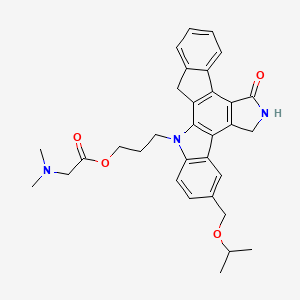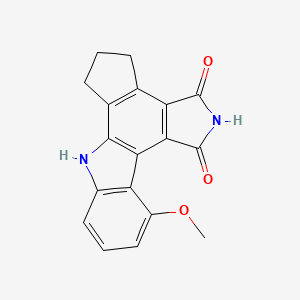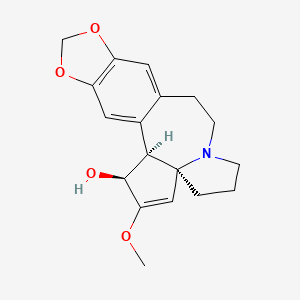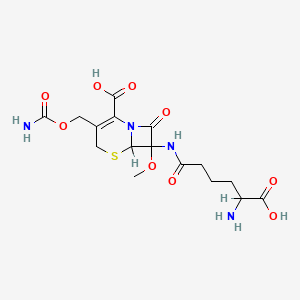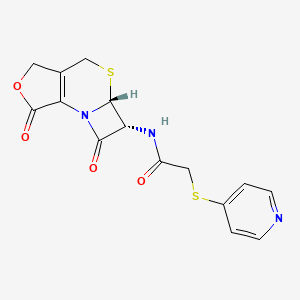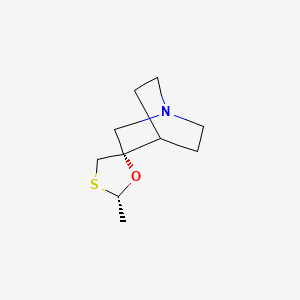
Céviméline
Vue d'ensemble
Description
Cevimeline, known by its trade name Evoxac, is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome, a condition that affects moisture-producing glands . Cevimeline acts as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors M1 and M3 .
Mécanisme D'action
Cevimeline, also known as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane], is a synthetic analog of the natural alkaloid muscarine . It has a wide range of applications in the medical field, particularly in the treatment of dry mouth and Sjögren’s syndrome . This article will delve into the mechanism of action of cevimeline, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Cevimeline primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from the secretory glands .
Mode of Action
As a muscarinic agonist , cevimeline binds to and activates the muscarinic M1 and M3 receptors . This activation triggers an increase in secretion from the secretory glands . This interaction with its targets leads to changes in the body, particularly in the exocrine glands such as salivary and sweat glands .
Biochemical Pathways
The activation of the M1 and M3 receptors by cevimeline influences the neuromodulator acetylcholine . This interaction can increase the secretion of exocrine glands and the tone of the smooth muscle in the gastrointestinal and urinary tracts .
Pharmacokinetics
Cevimeline is rapidly absorbed following oral administration, with peak concentrations achieved within 1.5–2 hours . Food intake can decrease the rate of absorption . The protein binding of cevimeline is less than 20% , which impacts its bioavailability.
Result of Action
The primary result of cevimeline’s action is the increased secretion from the exocrine glands, such as salivary and sweat glands . This increase in secretion helps alleviate symptoms of dry mouth associated with conditions like Sjögren’s syndrome .
Action Environment
Environmental factors can impact the efficacy and stability of cevimeline . Companies must consider the potential environmental impact of their operations and take measures to reduce their environmental footprint . Changes in environmental regulations can also affect the market for cevimeline .
Applications De Recherche Scientifique
Cevimeline has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
Cevimeline is a cholinergic agonist that binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .
Cellular Effects
Cevimeline increases the secretions of the saliva and sweat glands in the body . It is used to treat dry mouth in people with Sjögren’s Syndrome . Known side effects include nausea, vomiting, diarrhea, excessive sweating, rash, headache, runny nose, cough, drowsiness, hot flashes, blurred vision, and difficulty sleeping .
Molecular Mechanism
Cevimeline exerts its effects at the molecular level by binding and activating the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .
Temporal Effects in Laboratory Settings
Cevimeline toxicity is characterized by an exaggeration of its parasympathomimetic effects . These may include headache, visual disturbance, lacrimation, sweating, respiratory distress, gastrointestinal spasm, nausea, vomiting, atrioventricular block, tachycardia, bradycardia, hypotension, hypertension, shock, and mental confusion .
Dosage Effects in Animal Models
In animal studies, cevimeline doses sufficient to induce salivation (e.g., oral administration of 3–10 mg/kg) generally did not affect general behavior . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .
Metabolic Pathways
Cevimeline is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .
Transport and Distribution
Cevimeline has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .
Subcellular Localization
Cevimeline-induced AQP5 trafficking from intracellular structures to apical plasma membranes (APMs) in the interlobular duct cells of rat parotid glands has been observed . Lipid raft markers flotillin-2 and GM1 colocalized with AQP5 and moved with AQP5 in response to cevimeline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cevimeline involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. One method includes the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield cevimeline .
Industrial Production Methods: An industrially acceptable process for the preparation of cevimeline hydrochloride involves the use of a mixture of cis and trans isomers of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. The mixture is salified with a chiral acid and recrystallized to obtain the desired cis-isomer .
Analyse Des Réactions Chimiques
Types of Reactions: Cevimeline undergoes various chemical reactions, including:
Oxidation: Cevimeline can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert cevimeline to its corresponding alcohols.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Cevimeline is often compared with other muscarinic agonists such as:
Pilocarpine: Another muscarinic agonist used to treat dry mouth. Unlike cevimeline, pilocarpine has a broader range of receptor targets and a shorter duration of action.
Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect compared to cevimeline.
Hydroxychloroquine: Although primarily an antimalarial and antirheumatic agent, it is sometimes used off-label for Sjögren’s syndrome.
Cevimeline’s uniqueness lies in its specific agonistic effect on M1 and M3 receptors, making it particularly effective for treating dry mouth and Sjögren’s syndrome .
Propriétés
Numéro CAS |
107233-08-9 |
|---|---|
Formule moléculaire |
C10H17NOS |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1 |
Clé InChI |
WUTYZMFRCNBCHQ-WPRPVWTQSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
SMILES isomérique |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1 |
SMILES canonique |
CC1OC2(CN3CCC2CC3)CS1 |
Apparence |
Solid powder |
melting_point |
201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ |
| 107233-08-9 | |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


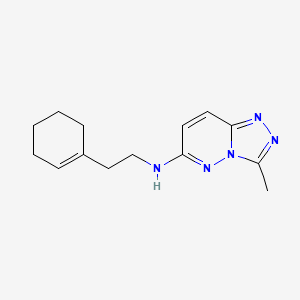
![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)
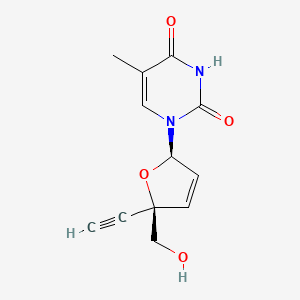
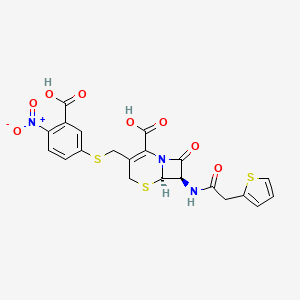
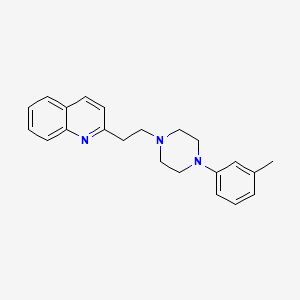
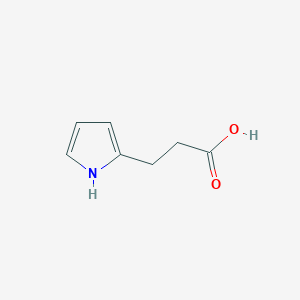
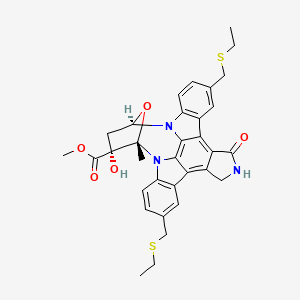
![[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride](/img/structure/B1668383.png)
